KU-0058684
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Overview
Description
KU-0058684 is a complex organic compound with significant applications in medicinal chemistry. It is known for its role as an intermediate in the synthesis of various pharmacologically active molecules, particularly those targeting poly (ADP-ribose) polymerase (PARP) enzymes .
Preparation Methods
The synthesis of KU-0058684 involves multiple steps:
Starting Materials:
Reaction Conditions: The starting materials are dissolved in anhydrous tetrahydrofuran and cooled to 0°C. Triethylamine is added dropwise, and the mixture is allowed to warm to room temperature over 5 hours. The temperature is then raised to 70°C, and hydrazine hydrate is added for 3 hours.
Chemical Reactions Analysis
KU-0058684 undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
KU-0058684 has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of phthalazinone scaffolds, which are potent inhibitors of poly (ADP-ribose) polymerase (PARP) enzymes.
Chemical Biology: The compound is used in the design of isocorydine derivatives with anticancer effects.
Pharmaceutical Industry: It serves as a key intermediate in the industrial production of olaparib, a PARP inhibitor used in the treatment of certain types of cancer.
Mechanism of Action
The mechanism of action of KU-0058684 involves its role as an intermediate in the synthesis of PARP inhibitors. PARP enzymes play a crucial role in DNA repair, and their inhibition leads to the accumulation of DNA damage, ultimately causing cell death. This mechanism is particularly effective in cancer cells, which rely heavily on PARP-mediated DNA repair pathways .
Comparison with Similar Compounds
KU-0058684 can be compared with other similar compounds:
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-ylmethyl)benzoic acid: This compound is also an intermediate in the synthesis of PARP inhibitors and shares a similar structure.
2-Fluoro-5-(4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile: Another intermediate used in the synthesis of phthalazinone scaffolds.
The uniqueness of this compound lies in its specific structural features that make it a valuable intermediate in the synthesis of pharmacologically active compounds targeting PARP enzymes.
Properties
CAS No. |
623578-11-0 |
---|---|
Molecular Formula |
C19H14FN3O3 |
Molecular Weight |
351.3 g/mol |
IUPAC Name |
1-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]phenyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C19H14FN3O3/c20-14-6-5-11(10-16(14)23-17(24)7-8-18(23)25)9-15-12-3-1-2-4-13(12)19(26)22-21-15/h1-6,10H,7-9H2,(H,22,26) |
InChI Key |
YQSZNYLPVBOGPO-UHFFFAOYSA-N |
SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KU0058684; KU-0058684; KU 0058684; KU58684; KU 58684; KU-58684 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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